Quinolinium, 2-(2-((2,2-dimethoxyethyl)amino)-2-(methylthio)vinyl)-1-methyl-, iodide
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Overview
Description
2-(2-((Formylmethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide dimethyl acetal is a complex organic compound that belongs to the class of quinolinium derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a quinolinium core with multiple functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Formylmethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide dimethyl acetal typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo a series of functional group transformations. Key steps may include:
Formylation: Introduction of the formyl group.
Amination: Incorporation of the amino group.
Methylation: Addition of the methyl group.
Iodination: Introduction of the iodide ion.
Acetal Formation: Formation of the dimethyl acetal group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((Formylmethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide dimethyl acetal can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the quinolinium core to a quinoline derivative.
Substitution: Replacement of the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-((Formylmethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide dimethyl acetal involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or activation, receptor binding, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinolinium Derivatives: Compounds with similar quinolinium cores but different functional groups.
Aminoquinolines: Compounds with amino groups attached to the quinoline core.
Thioquinolines: Compounds with sulfur-containing groups attached to the quinoline core.
Uniqueness
2-(2-((Formylmethyl)amino)-2-(methylthio)vinyl)-1-methylquinolinium iodide dimethyl acetal is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
104664-36-0 |
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Molecular Formula |
C17H25IN2O3S |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-[[(E)-2-(1,3-dihydroxy-1,4,4a-trimethyl-4,8a-dihydroquinolin-1-ium-2-yl)-1-methylsulfanylethenyl]amino]acetaldehyde;iodide |
InChI |
InChI=1S/C17H24N2O3S.HI/c1-12-16(21)13(11-15(23-4)18-9-10-20)19(3,22)14-7-5-6-8-17(12,14)2;/h5-8,10-12,14,18,22H,9H2,1-4H3;1H/b15-11+; |
InChI Key |
FUMRHGCMNLYRLL-KRWCAOSLSA-N |
Isomeric SMILES |
CC1C(=C([N+](C2C1(C=CC=C2)C)(C)O)/C=C(\NCC=O)/SC)O.[I-] |
Canonical SMILES |
CC1C(=C([N+](C2C1(C=CC=C2)C)(C)O)C=C(NCC=O)SC)O.[I-] |
Origin of Product |
United States |
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